(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone
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Overview
Description
(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C24H26ClN3O4 and its molecular weight is 455.94. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Conversion to Heterocyclic Compounds : Research by McDonald and Proctor (1975) explored heating N-(2-chloroallyl)anilines with polyphosphoric acid or boron trifluoride–methanol, resulting in the formation of various heterocyclic compounds, including 2-methylindoles and related heterocycles. This study highlights the chemical versatility and reactivity of chloroallyl derivatives, which are structurally related to the compound (McDonald & Proctor, 1975).
Optimization for Kinase Inhibition : Boschelli et al. (2001) described the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Analogous structures to the compound of interest show promise in inhibiting Src-mediated cell proliferation, demonstrating potential applications in cancer research (Boschelli et al., 2001).
Applications in Parkinson's Disease : Wang et al. (2017) synthesized a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, using a method that could potentially be adapted for similar compounds. This highlights the applicability of such chemical structures in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Ruthenium-Catalyzed Reductions : A study by Watanabe et al. (1984) demonstrated the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts. This process, relevant to the functional groups present in similar compounds, showcases the potential for selective synthesis and modification of aromatic compounds (Watanabe et al., 1984).
Mechanism of Action
Target of Action
The compound (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone could potentially interact with various biological targets due to its complex structure. The presence of the quinoline and morpholine rings suggests that it might interact with enzymes or receptors that recognize these structures .
Mode of Action
Based on its structure, it could potentially act by binding to its target and modulating its activity .
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways that this compound might affect. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The presence of the morpholine ring might influence its absorption and distribution, while the presence of the quinoline ring might affect its metabolism and excretion .
Result of Action
Based on its structure, it could potentially modulate the activity of its target, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
[6-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4/c1-30-21-6-3-16(13-22(21)31-2)7-8-26-23-18-14-17(25)4-5-20(18)27-15-19(23)24(29)28-9-11-32-12-10-28/h3-6,13-15H,7-12H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWXUEHYURKDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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